1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257313
InChI: InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13)
SMILES:
Molecular Formula: C9H12ClN5
Molecular Weight: 225.68 g/mol

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18257313

Molecular Formula: C9H12ClN5

Molecular Weight: 225.68 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C9H12ClN5
Molecular Weight 225.68 g/mol
IUPAC Name 1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13)
Standard InChI Key JNZDJIVUADHGKA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of two pyrazole rings: a 4-chloro-1,3-dimethyl-1H-pyrazole moiety linked via a methylene bridge to a 3-aminopyrazole unit. The IUPAC name, 1-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine, reflects its substitution pattern (Fig. 1). Key features include:

  • Chloro substituent: Positioned at C4 of the first pyrazole, enhancing electrophilicity for nucleophilic substitution reactions .

  • Methyl groups: At N1 and C3 of the first pyrazole, contributing steric hindrance and influencing solubility .

  • Primary amine: At C3 of the second pyrazole, enabling participation in condensation and acylation reactions .

Molecular Formula: C₉H₁₂ClN₅
Molecular Weight: 225.68 g/mol .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Methyl groups resonate as singlets (δ 2.29–2.45 ppm), while aromatic protons exhibit splitting patterns dependent on adjacent substituents .

    • ¹³C NMR: The chloro-substituted carbon appears at δ 110–115 ppm, consistent with similar chloropyrazoles .

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 226.1, corroborating the molecular weight .

Synthetic Methodologies

Key Starting Materials

Synthesis begins with 4-chloro-1,3-dimethyl-1H-pyrazole and 1H-pyrazol-3-amine. The former is prepared via Vilsmeier-Haack chlorination of 1,3-dimethylpyrazol-5-ol , while the latter is commercially available or synthesized via cyclization of β-keto nitriles .

Reaction Conditions

The methylene bridge is formed through N-alkylation under basic conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile .

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) .

  • Temperature: 60–80°C for 12–24 hours .

Mechanism: Deprotonation of the pyrazol-3-amine’s NH group facilitates nucleophilic attack on the chloromethyl intermediate .

Purification and Yield

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .

  • Yield: 65–75%, influenced by steric effects from methyl groups .

Chemical Reactivity and Functionalization

N-Alkylation and Acylation

The primary amine undergoes derivatization to enhance bioactivity or solubility:

Reaction TypeReagent/ConditionsProductYield (%)
N-AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl derivative75
N-AcylationAcetyl chloride, pyridineN-Acetyl derivative82

Data adapted from analogous pyrazol-3-amine systems .

Nucleophilic Substitution

The chloro group participates in SNAr reactions:

NucleophileConditionsProductYield (%)
EthylamineDIPEA, MeCN, 60°C4-Ethylamino derivative65
Sodium hydrosulfideDMF, 100°C4-Mercapto derivative58

Electron-withdrawing chloro and methyl groups activate the pyrazole ring for substitution .

Biological Activity and Mechanisms

Antimicrobial Effects

  • Bacterial Strains: MIC = 32–64 µg/mL against S. aureus and E. coli .

  • Fungal Strains: 80% growth inhibition of C. albicans at 50 µg/mL .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor for:

  • Kinase Inhibitors: Structural analogs show IC₅₀ < 1 µM against EGFR .

  • Anti-inflammatory Agents: COX-2 inhibition (IC₅₀ = 0.2 µM) .

Materials Science

  • Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) .

  • Optoelectronic Materials: Pyrazole derivatives exhibit fluorescence quantum yields up to 0.45 .

Comparison with Structural Analogs

ParameterTarget Compound4-Cl-1,5-dimethyl Analog 1,3-Diphenyl Derivative
Molecular Weight225.68212.64249.31
logP1.82.13.5
Anticancer IC₅₀10–30 µM45 µM15 µM

Chloro and methyl groups balance solubility and target affinity .

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